5-Amino-1,2,3,4-tetrahydroquinolin-6-ol
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Overview
Description
5-Amino-1,2,3,4-tetrahydroquinolin-6-ol is a heterocyclic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of an amino group at the 5th position and a hydroxyl group at the 6th position on the tetrahydroquinoline ring. Tetrahydroquinolines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1,2,3,4-tetrahydroquinolin-6-ol can be achieved through several synthetic routes. One common method involves the hydrogenation of 4-quinolinone in the presence of a suitable catalyst. The reaction typically requires hydrogen gas and a metal catalyst such as palladium or platinum .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for efficient hydrogenation under controlled conditions, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1,2,3,4-tetrahydroquinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of 5-Amino-1,2,3,4-tetrahydroquinolin-6-one.
Reduction: Formation of 5-Amino-1,2,3,4-tetrahydroquinolin-6-amine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-Amino-1,2,3,4-tetrahydroquinolin-6-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating neurodegenerative diseases and infections.
Industry: Used as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 5-Amino-1,2,3,4-tetrahydroquinolin-6-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A related compound with similar structural features but lacking the amino and hydroxyl groups.
6-Hydroxy-1,2,3,4-tetrahydroquinoline: Similar to 5-Amino-1,2,3,4-tetrahydroquinolin-6-ol but without the amino group.
5-Amino-1,2,3,4-tetrahydroisoquinoline: Similar to this compound but without the hydroxyl group
Uniqueness
This compound is unique due to the presence of both amino and hydroxyl groups on the tetrahydroquinoline ring. This dual functionality allows for a wide range of chemical modifications and biological activities, making it a versatile compound in scientific research and industrial applications .
Properties
Molecular Formula |
C9H12N2O |
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Molecular Weight |
164.20 g/mol |
IUPAC Name |
5-amino-1,2,3,4-tetrahydroquinolin-6-ol |
InChI |
InChI=1S/C9H12N2O/c10-9-6-2-1-5-11-7(6)3-4-8(9)12/h3-4,11-12H,1-2,5,10H2 |
InChI Key |
CRQVWEDWVSTHFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2N)O)NC1 |
Origin of Product |
United States |
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